4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro-
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Overview
Description
4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro- is a chemical compound with the molecular formula C5Cl4O2 and a molecular weight of 233.864 g/mol . It is characterized by its high density of 1.84 g/cm³ and a boiling point of 227.3°C at 760 mmHg . This compound is notable for its four chlorine atoms attached to the cyclopentene ring, making it a highly chlorinated derivative of cyclopentene-1,3-dione.
Preparation Methods
The synthesis of 4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro- typically involves the chlorination of cyclopentene-1,3-dione. The reaction conditions often include the use of chlorine gas in the presence of a catalyst or under UV light to facilitate the addition of chlorine atoms to the cyclopentene ring . Industrial production methods may involve continuous flow reactors to ensure efficient and controlled chlorination processes.
Chemical Reactions Analysis
4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s high reactivity due to the presence of multiple chlorine atoms allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro- include:
Cyclopentene-1,3-dione: The non-chlorinated parent compound.
2,2,4,5-Tetrachlorocyclopentane: A fully saturated analog with similar chlorine substitution.
2,2,4,5-Tetrachlorocyclopent-4-ene-1,3-dione: A closely related compound with slight structural variations.
The uniqueness of 4-Cyclopentene-1,3-dione, 2,2,4,5-tetrachloro- lies in its specific pattern of chlorination, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
15743-13-2 |
---|---|
Molecular Formula |
C5Cl4O2 |
Molecular Weight |
233.9 g/mol |
IUPAC Name |
2,2,4,5-tetrachlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5Cl4O2/c6-1-2(7)4(11)5(8,9)3(1)10 |
InChI Key |
QXHDKANPDPYPIC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)C(C1=O)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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